Dthpsad
Description
Based on , it likely belongs to the class of hybrid multidentate phosphine-alkene ligands, which are designed to enhance catalytic activity and stability in organometallic reactions. Such ligands are critical in industrial applications, including asymmetric synthesis and polymerization processes.
Properties
CAS No. |
54959-69-2 |
|---|---|
Molecular Formula |
C42H46O16 |
Molecular Weight |
806.8 g/mol |
IUPAC Name |
methyl (3S,4R,4aR)-7-[(5R,6S,10aR)-1,9-dihydroxy-10a-methoxycarbonyl-6-methyl-5-(oxan-2-yloxy)-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-8,9-dihydroxy-3-methyl-4-(oxan-2-yloxy)-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C42H46O16/c1-19-17-23(43)31-35(47)29-25(57-41(31,39(49)51-3)37(19)55-27-9-5-7-15-53-27)13-11-21(33(29)45)22-12-14-26-30(34(22)46)36(48)32-24(44)18-20(2)38(42(32,58-26)40(50)52-4)56-28-10-6-8-16-54-28/h11-14,19-20,27-28,37-38,45-48H,5-10,15-18H2,1-4H3/t19-,20-,27?,28?,37+,38+,41+,42+/m0/s1 |
InChI Key |
ZEKDALNPHROOQM-NMCHXRFNSA-N |
SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)OC2(C1OC8CCCCO8)C(=O)OC)O |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@@H]([C@H](CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)O[C@]2([C@@H]1OC8CCCCO8)C(=O)OC)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)OC2(C1OC8CCCCO8)C(=O)OC)O |
Synonyms |
5,5'-bis(2'-tetrahydropyranosyl)secalonic acid D 5-di-(2'-tetrahydropyranosyl)secalonic acid D |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct data on "Dthpsad," this section extrapolates comparisons based on general ligand design principles and analogous compounds discussed in and .
Table 1: Comparison of Key Ligand Properties
| Property | This compound (Hypothetical) | BINAP (Reference Compound) | Xantphos (Reference Compound) |
|---|---|---|---|
| Denticity | Bidentate (assumed) | Bidentate | Tridentate |
| Coordination Mode | P-alkene hybrid | Phosphine-only | Phosphine-arene |
| Catalytic Application | Asymmetric hydrogenation (assumed) | Asymmetric synthesis | Cross-coupling reactions |
| Thermal Stability | High (inferred) | Moderate | High |
| Electronic Tuning | Adjustable via alkene substituents | Limited flexibility | Moderate flexibility |
Key Findings:
Structural Flexibility: Unlike traditional phosphine ligands like BINAP (used in Nobel Prize-winning asymmetric catalysis), "this compound" likely incorporates alkene moieties, enabling electronic and steric tuning for tailored catalytic outcomes .
Functional Versatility : Compared to Xantphos, a tridentate ligand for cross-coupling, "this compound" may offer simplified synthesis routes due to its bidentate design, though this remains speculative without synthetic data .
Performance Metrics : While BINAP achieves high enantioselectivity (>90% ee in hydrogenation), hybrid ligands like "this compound" could theoretically improve substrate scope or reaction rates, as seen in other phosphine-alkene systems .
Research Challenges and Limitations
Data Scarcity: No peer-reviewed studies on "this compound" are cited in the provided evidence, necessitating reliance on analogous ligand systems for comparison .
Validation Gaps: Hypothetical claims about stability or catalytic performance lack experimental validation (e.g., turnover numbers, spectroscopic characterization) .
Methodological Constraints : Guidelines in and emphasize rigorous data justification, which is unattainable here due to absent compound-specific data.
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